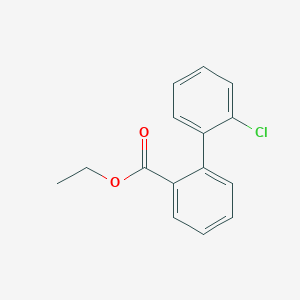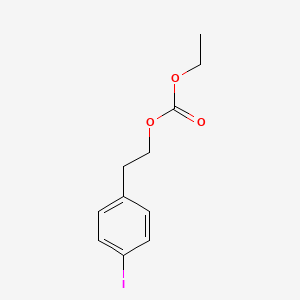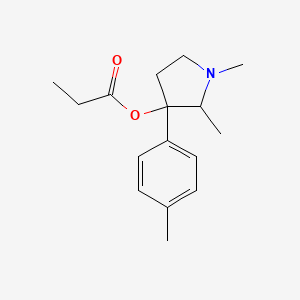
1,2-Dimethyl-3-(p-tolyl)-3-propionoxypyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate is a heterocyclic organic compound It is characterized by a pyrrolidine ring substituted with methyl groups and a p-tolyl group, along with a propionate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate typically involves the reaction of 1,2-dimethylpyrrolidine with p-tolylmagnesium bromide, followed by esterification with propionic acid. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of 1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic p-tolyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Applications De Recherche Scientifique
1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol acetate
- 1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol butyrate
- 1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol valerate
Uniqueness
1,2-Dimethyl-3-(p-tolyl)pyrrolidin-3-ol propionate is unique due to its specific ester group, which influences its reactivity and biological activity. The propionate ester provides distinct properties compared to other esters, affecting its solubility, stability, and interaction with biological systems.
Propriétés
Numéro CAS |
69552-07-4 |
|---|---|
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
[1,2-dimethyl-3-(4-methylphenyl)pyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C16H23NO2/c1-5-15(18)19-16(10-11-17(4)13(16)3)14-8-6-12(2)7-9-14/h6-9,13H,5,10-11H2,1-4H3 |
Clé InChI |
ROOQMFGONPGNRH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1(CCN(C1C)C)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


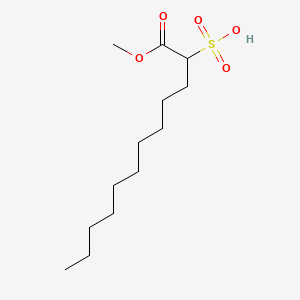

![2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
![6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One](/img/structure/B13806302.png)
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
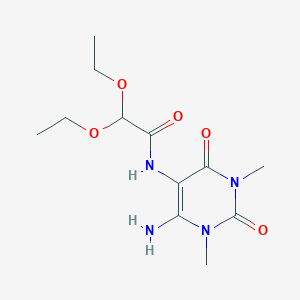
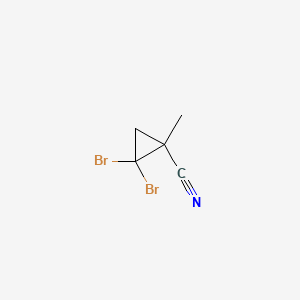
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806319.png)
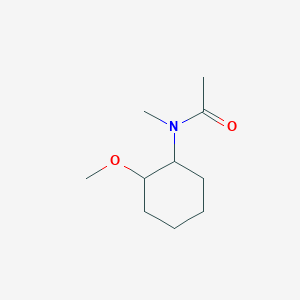
![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
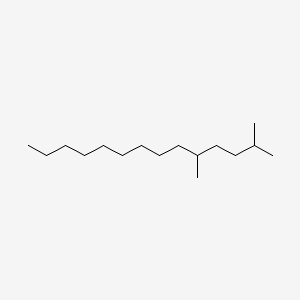
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806337.png)
